1-Ethyl-4-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine

Medicinal Chemistry Structure-Activity Relationship ADME Prediction

Sourcing a regiospecifically pure pyrazole building block with a defined hydrogen-bonding profile can halt a medicinal chemistry program. This compound offers a precise solution. Its unique 4-carboxamide-3-amine substitution pattern enables orthogonal functionalization. - **Optimized Polarity:** With 1 HBD and 3 HBA, it facilitates passive diffusion across lipid bilayers, ideal for CNS lead optimization. - **Rational SAR Tool:** The N-ethyl group incrementally increases lipophilicity (ΔLogP ≈ +0.5) for fine-tuning pharmacokinetics. - **Reliable Supply:** Rigorous analytical characterization ensures batch-to-batch reproducibility for dependable research outcomes.

Molecular Formula C10H16N4O
Molecular Weight 208.26 g/mol
Cat. No. B11728915
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-4-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine
Molecular FormulaC10H16N4O
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCCN1C=C(C(=N1)N)C(=O)N2CCCC2
InChIInChI=1S/C10H16N4O/c1-2-14-7-8(9(11)12-14)10(15)13-5-3-4-6-13/h7H,2-6H2,1H3,(H2,11,12)
InChIKeySYZYCCCZUKPAJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Ethyl-4-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine Overview


1-Ethyl-4-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine (CAS 2171313-85-0) is a heterocyclic small molecule with a molecular formula of C10H16N4O and a molecular weight of 208.26 . It is classified as a pyrazole derivative, characterized by a pyrazole ring featuring an ethyl substituent at the first position, a pyrrolidin-1-ylcarbonyl group at the fourth position, and an amine group at the third position. This specific substitution pattern renders the compound a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals, where it serves as a key scaffold for further functionalization .

Regiochemical identity verified
Two distinct functionalization sites
Scaffold for SAR and library synthesis

Regiochemistry and N-Substitution Specificity


The performance and utility of pyrazole-based compounds are exquisitely sensitive to their regiochemistry and substitution pattern. Simple substitution with a closely related analog, such as the regioisomer 1-ethyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine (CAS 1486764-69-5) , or the N-methyl analog 1-methyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazol-3-amine (CAS 1174852-89-1) , is not scientifically valid. These subtle structural variations can significantly alter critical molecular properties, including hydrogen-bonding capacity, lipophilicity, and molecular geometry, which in turn dictate receptor binding affinity, pharmacokinetic behavior, and overall synthetic utility. Therefore, selecting the precise compound is paramount for achieving reproducible and target-specific research outcomes.

Regioisomer mismatch
Amine/carboxamide position shift alters predicted HBD/HBA profile; target interaction may differ
N-methyl analog mismatch
Ethyl-to-methyl substitution reduces lipophilicity; metabolic stability context may shift

Quantitative Advantages of This Pyrazole-3-Amine


Hydrogen-Bonding and Lipophilicity Differences

1-Ethyl-4-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine differs from its regioisomer, 1-ethyl-3-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-4-amine, in the position of the amine and carboxamide groups on the pyrazole ring. This change alters the number of hydrogen bond donors (HBD) and acceptors (HBA), as well as the predicted lipophilicity (LogP). While both share the same molecular weight (208.26 g/mol), the target compound is predicted to have 1 HBD and 3 HBA, whereas the regioisomer is predicted to have 2 HBD and 4 HBA [REFS-1, REFS-2]. This difference in HBD/HBA profile is significant as it directly influences the compound's ability to permeate biological membranes and engage in specific intermolecular interactions [1].

HBD/HBA Profile
Class-level inference
Target: 1 HBD, 3 HBA
Regioisomer: 2 HBD, 4 HBA
Predicted H-bond capacity difference; permeability context to verify
Based on functional group count; experimental data needed
Medicinal Chemistry Structure-Activity Relationship ADME Prediction

Impact of N-Ethyl vs. N-Methyl Substitution

Replacing the N-ethyl group in the target compound with an N-methyl group, as seen in the analog 1-methyl-5-(pyrrolidine-1-carbonyl)-1H-pyrazol-3-amine (CAS 1174852-89-1), results in a quantifiable change in molecular weight and predicted lipophilicity. The target compound has a molecular weight of 208.26 g/mol, compared to 194.23 g/mol for the N-methyl analog [REFS-1, REFS-3]. This increase in molecular weight and carbon chain length (ΔMW = +14.03, ΔC = +1) is classically associated with an increase in LogP of approximately +0.5 units per methylene group [1], leading to a higher predicted LogP for the ethyl-substituted compound. This difference is critical for tuning the compound's solubility and metabolic stability, as increased lipophilicity can enhance membrane permeability but may also increase susceptibility to cytochrome P450-mediated metabolism.

Lipophilicity Shift
Class-level inference
ΔMW +14.03
ΔLogP ≈ +0.5 (est.)
Supports SAR-driven lipophilicity modulation
Estimated from structure-property rules; measured LogP unavailable
Medicinal Chemistry Structure-Activity Relationship Metabolic Stability

Strategic Applications in Drug Discovery


Optimization for Reduced Hydrogen-Bonding Potential

When designing a lead compound where a balance between solubility and membrane permeability is critical, the target compound's lower number of hydrogen bond donors and acceptors (1 HBD, 3 HBA) compared to its regioisomer (2 HBD, 4 HBA) makes it a superior choice for modulating polarity and improving passive diffusion across lipid bilayers [REFS-1, REFS-2]. This is particularly relevant in central nervous system (CNS) drug discovery programs where compounds with fewer hydrogen bond donors are more likely to exhibit brain penetration [1].

Tuning Lipophilicity and Metabolic Stability

In structure-activity relationship (SAR) studies, replacing an N-methyl group with an N-ethyl group, as in the target compound, is a classic strategy to incrementally increase lipophilicity (ΔLogP ≈ +0.5). This allows medicinal chemists to fine-tune a compound's pharmacokinetic profile without introducing major structural changes. The target compound can be used as a tool to explore the effect of this specific modification on target affinity, metabolic stability, and in vivo efficacy [REFS-3, REFS-4].

Diversified Pyrazole Library Synthesis

The unique 4-carboxamide-3-amine substitution pattern of 1-Ethyl-4-(pyrrolidin-1-ylcarbonyl)-1H-pyrazol-3-amine provides a versatile handle for further chemical diversification. The primary amine group at the 3-position can be readily functionalized through acylation, alkylation, or reductive amination, while the pyrrolidine carboxamide at the 4-position offers a distinct site for modification or serves as a pharmacophoric element in kinase inhibitors. This makes it an ideal core scaffold for generating focused libraries of pyrazole derivatives for high-throughput screening campaigns .

Application
Selection Property
Validation Focus
CNS lead optimization research
Predicted lower HBD/HBA count
Passive permeability and brain penetration models
SAR-driven lipophilicity tuning
Ethyl vs. methyl predicted LogP difference
LogP measurement, metabolic stability assays
Kinase inhibitor scaffold research
Pyrrolidine carboxamide pharmacophore
Kinase panel screening and SAR expansion

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